methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thiophene ring, and an ester functional group
Mechanism of Action
Target of Action
The primary targets of “methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate” are currently unknown
Mode of Action
It is known that thiophene derivatives can interact with various biological targets and exhibit a wide range of biological activities .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
The effects would depend on the compound’s targets and mode of action. For example, if the compound targets a protein involved in cell division, it might have anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate typically involves the reaction of methyl 3-amino-2-thiophenecarboxylate with a trifluoromethyl ketone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-{[(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c1-6(5-8(16)11(12,13)14)15-7-3-4-19-9(7)10(17)18-2/h3-5,15H,1-2H3/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFMNVMLLCWMSJ-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=C(SC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=C(SC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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